molecular formula C7H9N3O B12824649 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile

3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile

Cat. No.: B12824649
M. Wt: 151.17 g/mol
InChI Key: FOFXFEYIAFBCFM-UHFFFAOYSA-N
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Description

3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile is a compound that features an imidazole ring substituted with a hydroxymethyl group and a propanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile typically involves the reaction of 4-(hydroxymethyl)-1H-imidazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with a nitrile-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: 3-(4-(Carboxymethyl)-1H-imidazol-1-yl)propanenitrile.

    Reduction: 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanamine.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its imidazole ring, which can interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)-1H-imidazole: Lacks the nitrile group, making it less versatile in certain reactions.

    3-(1H-Imidazol-1-yl)propanenitrile: Lacks the hydroxymethyl group, affecting its reactivity and applications.

    4-(Carboxymethyl)-1H-imidazole: Contains a carboxyl group instead of a nitrile, leading to different chemical properties.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-[4-(hydroxymethyl)imidazol-1-yl]propanenitrile

InChI

InChI=1S/C7H9N3O/c8-2-1-3-10-4-7(5-11)9-6-10/h4,6,11H,1,3,5H2

InChI Key

FOFXFEYIAFBCFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCC#N)CO

Origin of Product

United States

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